molecular formula C10H9BrF2O2 B1455268 Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate CAS No. 885068-75-7

Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate

Cat. No. B1455268
M. Wt: 279.08 g/mol
InChI Key: UFCGWVQYBZHWTA-UHFFFAOYSA-N
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Description

Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate is a chemical compound with the molecular formula C10H9BrF2O2 . It is used as a reactant in the synthesis of various compounds, including aroylbenzoxepinones for analgesic activity, (heteroaryl)(carboxamido)arylpyrrole derivatives with Cdc7 kinase inhibitory activity, and cambinol analogs for sirtuin inhibition and antitumor activity .


Synthesis Analysis

The synthesis of Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate involves a two-step synthesis method . The most commonly used trifluoromethyl-containing building blocks for the synthesis of trifluoromethylpyridine (TFMP) derivatives are ethyl 2,2,2-trifluoroacetate and 2,2,2-trifluoroacetyl chloride .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate can be determined using various techniques such as FT-IR, 1H NMR, 13C NMR, and MS . The molecular weight of the compound is 243.102 .


Chemical Reactions Analysis

Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate can participate in various chemical reactions. For instance, it can be used in the synthesis of borinic acid derivatives . It can also be used in the protection of crops from pests .


Physical And Chemical Properties Analysis

Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate is a liquid at 20 degrees Celsius . It has a molecular weight of 243.10 g/mol . The compound has a specific gravity of 1.48 and a refractive index of 1.58 .

Scientific Research Applications

Visible-Light-Driven Direct 2,2-Difluoroacetylation

Researchers have developed methods for the direct 2,2-difluoroacetylation of alkenes and alkynes using ethyl 2-(3-bromophenyl)-2,2-difluoroacetate under visible light conditions. This process facilitates the synthesis of various 2,2-difluoroacetylated compounds, highlighting the compound's role in introducing difluoroacetyl groups into organic molecules through a light-mediated process (Furukawa et al., 2020).

Radical Reactions and Synthesis of Fluorinated Compounds

Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate has been employed in radical reactions for the synthesis of fluorinated compounds, including difluoroalkanoates and difluoroalkenoates. These methodologies demonstrate the compound's versatility in radical addition reactions, enabling the synthesis of fluorinated molecules with potential applications in medicinal chemistry and material science (Kondratov et al., 2015).

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of heterocyclic compounds, such as tri- and tetra-cyclic heterocycles, through radical cyclisation reactions. This application underscores the compound's utility in constructing complex heterocyclic frameworks, which are of significant interest in pharmaceutical research and development (Allin et al., 2005).

Photocatalytic Applications

Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate is also applied in photocatalytic processes for the synthesis of coumarins and other fluorinated organic compounds. These studies highlight the compound's role in facilitating carbon-fluorine bond formation under mild, environmentally friendly conditions, showcasing its potential in green chemistry applications (Fu et al., 2015).

Multicomponent Reactions

Furthermore, it is utilized in multicomponent reactions for the synthesis of difluorinated molecules, such as difluoroalkylation and aminosulfonylation of alkynes. These applications demonstrate the compound's flexibility in participating in complex reactions to yield molecules with diverse functional groups, important for drug discovery and materials science (Xiang et al., 2017).

Future Directions

The future directions of Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate research could involve discovering novel applications of its derivatives in various fields such as agrochemicals, pharmaceuticals, and functional materials .

properties

IUPAC Name

ethyl 2-(3-bromophenyl)-2,2-difluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF2O2/c1-2-15-9(14)10(12,13)7-4-3-5-8(11)6-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCGWVQYBZHWTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC(=CC=C1)Br)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate

CAS RN

885068-75-7
Record name ethyl 2-(3-bromophenyl)-2,2-difluoroacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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